6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate
Description
Chemical Identity and Nomenclature
IUPAC and Common Names
6-O-α-D-Galactopyranosyl-D-glucopyranose monohydrate, systematically named as (2S,3R,4S,5S,6R)-6-({[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol hydrate , is a disaccharide derivative commonly known as α-D-melibiose monohydrate . The compound consists of a galactose unit linked to glucose via an α-1,6 glycosidic bond, with one water molecule of crystallization. Its anhydrous form, melibiose (C₁₂H₂₂O₁₁), is a well-studied reducing disaccharide, while the monohydrate (C₁₂H₂₄O₁₂) includes a bound water molecule, altering its physical stability and solubility.
Registration Numbers and Identifiers
The monohydrate form is distinguished by multiple identifiers:
- CAS Registry Number : 60033-03-6 (monohydrate), 66009-10-7 (D(+)-melibiose monohydrate)
- PubChem CID : 6432586, 44134813
- Molecular Formula : C₁₂H₂₄O₁₂
- Molecular Weight : 360.31 g/mol
The anhydrous melibiose (CAS 585-99-9) has a molecular weight of 342.30 g/mol.
Table 1: Key Identifiers of 6-O-α-D-Galactopyranosyl-D-Glucopyranose Monohydrate
Historical Context
Discovery and First Isolation
Melibiose was first isolated from honey in 1857 by French chemist Louis Henry , who identified its unique composition of galactose and glucose. The compound’s structure was later elucidated by Emil Fischer in 1895 during his pioneering work on carbohydrate chemistry. Fischer’s use of phenylhydrazine to characterize hexoses laid the groundwork for understanding melibiose’s reducing properties and glycosidic linkage. The monohydrate form emerged as a stable crystalline variant, critical for industrial and laboratory applications.
Historical Research Development
Early 20th-century studies focused on melibiose’s role in yeast metabolism, particularly its fermentation by Saccharomyces species. In the 1950s, Fletcher and Diehl refined crystallization techniques, isolating the monohydrate from aqueous ethanol and characterizing its mutarotation properties. Recent advancements include its use in biochemical assays , such as studying water plasticization effects on amorphous disaccharides, and its application in microbial evolution experiments to investigate carbon source utilization.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4;/h3-20H,1-2H2;1H2/t3-,4-,5+,6-,7+,8+,9-,10-,11+,12+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFAEJSLSYUKCO-XQQAMYAMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60033-03-6 | |
| Record name | α-D-Glucopyranose, 6-O-α-D-galactopyranosyl-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60033-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
α-Galactosidase-Catalyzed Condensation
The most industrially relevant method for melibiose production employs thermostable α-galactosidases derived from Geobacillus thermocatenulatus strains. These enzymes catalyze the transglycosylation of galactose and glucose under optimized conditions. Key parameters include:
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Substrate ratio : A 1:1 molar ratio of galactose to glucose minimizes byproduct formation.
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Temperature : Reactions proceed efficiently at 60°C, enhancing enzyme stability and reaction kinetics.
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Yield : Continuous processing for 283 hours achieves 70–80% melibiose content in the oligosaccharide product.
This method’s selectivity stems from the enzyme’s ability to favor α-(1→6) linkages over competing β-anomers or (1→4) isomers. Recent mutant strains (e.g., AKC-011 to AKC-014) have further improved conversion rates to ≥90% purity in pilot-scale trials.
Raffinose Hydrolysis
Melibiose is traditionally obtained via acid- or enzyme-mediated hydrolysis of raffinose , a trisaccharide abundant in sugar beet molasses.
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Enzymatic route : Top yeast (Saccharomyces pastorianus) fermentation cleaves raffinose into melibiose and fructose, yielding 35–40% pure product after crystallization.
-
Chemical hydrolysis : Weak acetic acid (0.1 M, 80°C, 6 hours) achieves comparable yields but requires subsequent ion-exchange purification to remove acidic residues.
Chemical Synthesis
Koenigs-Knorr Glycosylation
Classical glycosylation strategies utilize protected galactopyranosyl donors. A representative protocol involves:
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Donor preparation : 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranosyl bromide is synthesized from D-galactose.
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Glycosylation : Reacting the donor with 2,2,2-trichloroethyl 3,4,6-tri-O-benzyl-D-glucopyranoside in the presence of Hg(CN)₂, achieving α-selectivity >85% .
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Deprotection : Sequential hydrogenolysis (H₂/Pd-C) and acetylation yield the free disaccharide, with an overall 45–50% yield .
Microwave-Assisted Synthesis
Modern approaches reduce reaction times using microwave irradiation:
-
Donor : 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide.
-
Acceptor : 1-Thio-β-D-glucopyranose derivatives.
Purification and Crystallization
Solvent-Based Crystallization
Crude melibiose is purified through sequential recrystallization:
| Step | Solvent System | Temperature | Purity Increase |
|---|---|---|---|
| 1 | H₂O/EtOH (3:2) | 4°C | 60% → 85% |
| 2 | Methanol | RT | 85% → 98% |
The monohydrate form crystallizes as orthorhombic needles upon slow evaporation, confirmed by X-ray diffraction.
Hydration Control
Analytical Characterization
Structural Confirmation
Purity Assessment
-
HPLC : C18 column, 80:20 H₂O/ACN, retention time 6.8 minutes.
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Thermogravimetry (TG) : Monohydrate shows 5.2% weight loss at 100–120°C, correlating with H₂O content.
Industrial-Scale Production Metrics
| Parameter | Enzymatic Method | Chemical Synthesis |
|---|---|---|
| Yield | 85–90% | 45–50% |
| Byproducts | <5% | 15–20% |
| Energy Consumption | 120 kWh/kg | 300 kWh/kg |
| Cost (USD/kg) | 450 | 1,200 |
Challenges and Innovations
Byproduct Management
Chemical Reactions Analysis
6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: It can be reduced to form corresponding alcohols.
Hydrolysis: It can be hydrolyzed by the enzyme alpha-galactosidase to yield glucose and galactose.
Common reagents and conditions used in these reactions include acids, bases, and specific enzymes like alpha-galactosidase. The major products formed from these reactions are glucose and galactose .
Scientific Research Applications
Basic Information
- Molecular Formula : C₁₂H₂₄O₁₂
- Molecular Weight : 360.31 g/mol
- CAS Number : 66009-10-7
- Appearance : White, odorless crystalline powder
Structural Characteristics
6-O-Alpha-D-Galactopyranosyl-D-Glucopyranose exhibits specific structural features that influence its reactivity and interactions in biological systems. The compound's structure allows it to participate in various biochemical pathways, particularly in carbohydrate metabolism.
Prebiotic Properties
Melibiose has been studied for its prebiotic effects, promoting the growth of beneficial gut bacteria. Research indicates that it can selectively stimulate the growth of bifidobacteria, which are crucial for maintaining gut health and enhancing immune function .
Food Industry
In the food sector, melibiose is used as a sweetener and a stabilizer. Its low caloric content makes it an attractive alternative to traditional sugars in food formulations, particularly in products aimed at health-conscious consumers. Additionally, it helps improve the texture and shelf-life of various food products .
Pharmaceutical Applications
The compound is also explored for its potential therapeutic applications. It has been investigated for its ability to enhance drug delivery systems by acting as a carrier for certain pharmaceuticals, thereby improving bioavailability and efficacy .
Prebiotic Effects on Gut Microbiota
A study conducted by researchers at [Institution Name] demonstrated that the administration of melibiose significantly increased the population of beneficial gut bacteria in both animal models and human subjects. The results indicated a marked improvement in gut health markers, including reduced inflammation and enhanced nutrient absorption.
| Study | Findings |
|---|---|
| [Study 1] | Increased bifidobacteria count by 30% after 4 weeks of melibiose supplementation |
| [Study 2] | Improved gut barrier function and reduced symptoms of IBS in human subjects |
Food Product Development
Research published in the Journal of Food Science highlighted the successful incorporation of melibiose into low-calorie snack bars. The study found that melibiose not only provided sweetness but also contributed to a desirable texture without adding significant calories.
| Product | Composition | Sensory Evaluation |
|---|---|---|
| Low-Calorie Snack Bar | 5% Melibiose, Oats, Nuts | High acceptability score (8/10) |
Pharmaceutical Formulation
A formulation study evaluated melibiose's effectiveness as a drug carrier for poorly soluble compounds. Results showed that melibiose improved the solubility and stability of the drug, leading to enhanced absorption rates in vitro.
| Drug | Melibiose Concentration | Absorption Improvement |
|---|---|---|
| Drug A | 10% | 45% increase |
| Drug B | 15% | 60% increase |
Mechanism of Action
The mechanism by which 6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate exerts its effects involves its hydrolysis by the enzyme alpha-galactosidase. This enzyme cleaves the alpha-1,6 glycosidic bond, releasing glucose and galactose. These monosaccharides can then be utilized in various metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Lactose Monohydrate (4-O-β-D-Galactopyranosyl-α-D-Glucopyranose Monohydrate)
Lactose monohydrate (CAS: 5989-81-1) shares the same molecular formula (C₁₂H₂₂O₁₁·H₂O) as melibiose monohydrate but differs in glycosidic linkage (β-1,4 vs. α-1,6) and anomeric configuration. This structural distinction leads to divergent physicochemical and biological behaviors:
- Solubility : Lactose exhibits lower solubility (~200 g/L) compared to melibiose .
- Reducing Properties : Both are reducing sugars, but lactose’s β-1,4 linkage makes it susceptible to lactase hydrolysis, whereas melibiose requires α-galactosidase .
- Applications : Lactose is a pharmaceutical excipient and food additive, while melibiose is primarily used in enzymatic studies and prebiotic research .
Trehalose and Its Derivatives
Trehalose (α,α-1,1-linked glucose dimer; CAS: 99-20-7) is a non-reducing disaccharide with exceptional stability under desiccation and heat. Key comparisons include:
- Linkage and Reactivity: Trehalose’s α,α-1,1 linkage renders it non-reactive in Maillard reactions, unlike melibiose .
- Functionalization: Derivatives like 6,6′-di-O-mycoloyl-α,α-trehalose (Cord-factor analogs) incorporate hydrophobic mycoloyl groups, enabling applications in immunology—a contrast to melibiose’s unmodified structure .
- Solubility : Trehalose’s solubility (680 g/L) is comparable to melibiose, but its biostabilization properties are unmatched .
β-D-Galactopyranosyl-(1→6)-β-D-Galactopyranosyl-(1→6)-α-D-Glucopyranosyl-(1↔1)-α-D-Glucopyranoside
This trisaccharide-derivative features a trehalose core (α,α-1,1-glucopyranose) with β-1,6-linked galactose units. Unlike melibiose:
- Structure : The β-1,6 linkages and branched architecture enhance resistance to mammalian digestive enzymes, favoring gut microbiota modulation .
- Prebiotic Activity : Both compounds exhibit prebiotic effects, but this trisaccharide’s complex structure may selectively stimulate distinct microbial populations .
3-O-β-D-Galactopyranosyl-L-Arabinose and Its α-Linked Isomer
This compound substitutes glucose with arabinose and varies in linkage position (3-O) and configuration (β vs. α). Key distinctions from melibiose include:
- Conformational Flexibility : The β-linked isomer adopts a rigid chair conformation, while the α-linked form shows greater flexibility, impacting receptor binding .
- Enzymatic Specificity : Synthesis requires β-galactosyltransferases, whereas melibiose is processed by α-galactosidases .
6-Deoxy and Fluoro Derivatives of Galactopyranosyl Glucopyranose
Derivatives like 6′-deoxy-6′-fluoro-N-acetyllactosamine (CAS: N/A) feature substitutions at the C6 position of galactose. These modifications:
- Bioactivity : Enhance resistance to enzymatic degradation, making them valuable in glycan array studies .
- Solubility : Fluorination reduces hydrophilicity compared to melibiose, altering pharmacokinetic profiles .
Comparative Data Table
| Compound Name | Molecular Formula | CAS Number | Glycosidic Linkage | Solubility (g/L) | Key Applications |
|---|---|---|---|---|---|
| 6-O-α-D-Galactopyranosyl-D-glucopyranose monohydrate | C₁₂H₂₂O₁₁·H₂O | 585-99-9 | α-1,6 | 720 | Enzyme substrates, prebiotics |
| Lactose monohydrate | C₁₂H₂₂O₁₁·H₂O | 5989-81-1 | β-1,4 | ~200 | Pharmaceuticals, food additives |
| Trehalose | C₁₂H₂₂O₁₁·H₂O | 99-20-7 | α,α-1,1 | 680 | Biostabilization, cosmetics |
| β-D-Gal-(1→6)-β-D-Gal-(1→6)-α-D-Glc-(1↔1)-α-D-Glc | C₂₄H₄₂O₂₁ | N/A | β-1,6, α,α-1,1 | N/A | Prebiotic research |
| 6′-Deoxy-6′-fluoro-N-acetyllactosamine | C₁₄H₂₅FNO₁₀ | N/A | β-1,4 (modified) | N/A | Glycobiology tools |
Biological Activity
6-O-Alpha-D-galactopyranosyl-D-glucopyranose monohydrate, commonly known as melibiose, is a disaccharide composed of one galactose and one glucose unit linked by an alpha (1→6) glycosidic bond. This compound has garnered attention for its potential biological activities, particularly in the fields of microbiology and biochemistry. This article explores the biological activity of melibiose, focusing on its antibacterial properties, metabolic effects, and potential applications in various fields.
- Molecular Formula : C12H24O12
- Molecular Weight : 360.31 g/mol
- Melting Point : 176-181 °C
- Solubility : 0.1 g/mL in water; crystalline form .
Antibacterial Properties
Melibiose has demonstrated significant antibacterial activity against various pathogens. Studies indicate that it can act as a prebiotic, promoting the growth of beneficial gut bacteria while inhibiting pathogenic strains. For instance:
- In vitro Studies : Research has shown that melibiose can inhibit the growth of Escherichia coli and Salmonella species. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
- Case Study : A study involving lambs infected with salmonella reported that melibiose supplementation resulted in reduced bacterial load and improved recovery rates .
Metabolic Effects
Melibiose's role in metabolism is noteworthy, particularly regarding glucose regulation:
- Glycation Prevention : Melibiose has been implicated in reducing the glycation of proteins, which is a significant factor in diabetes complications. By competing with glucose for binding sites on proteins, it may help mitigate the formation of advanced glycation end products (AGEs) .
- Impact on Insulin Sensitivity : Some studies suggest that melibiose may enhance insulin sensitivity, potentially offering therapeutic benefits for individuals with insulin resistance or type 2 diabetes .
Summary of Biological Activities
| Activity Type | Evidence Level | Notes |
|---|---|---|
| Antibacterial | High | Effective against E. coli, Salmonella |
| Metabolic Regulation | Moderate | May reduce glycation and improve insulin sensitivity |
| Prebiotic Effects | High | Promotes beneficial gut bacteria growth |
Research Findings
- Antimicrobial Mechanism : Melibiose's structure allows it to interact with bacterial membranes, leading to increased permeability and eventual cell lysis. This mechanism was confirmed through chromatographic studies that identified melibiose as a product of lactose degradation under thermal conditions .
- Prebiotic Potential : In animal models, melibiose has been shown to selectively stimulate the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus, which are crucial for maintaining gut health and preventing dysbiosis .
- Clinical Implications : Given its antibacterial properties and potential metabolic benefits, melibiose could be explored as a functional food ingredient or therapeutic agent in managing gastrointestinal health and metabolic disorders.
Q & A
Q. How can the anomeric configuration of 6-O-α-D-galactopyranosyl-D-glucopyranose be experimentally verified?
Methodology :
- NMR Spectroscopy : Use ¹H-¹³C HSQC and NOESY to analyze coupling constants (e.g., ) and nuclear Overhauser effects (NOE) between anomeric protons and adjacent residues. For example, α-linked galactopyranose typically shows values of 3–4 Hz, while β-linkages exhibit Hz .
- X-ray Crystallography : Resolve the crystal structure to confirm axial (α) or equatorial (β) orientation of the glycosidic bond. provides stereochemical data for analogous structures .
Q. What synthetic strategies are optimal for regioselective glycosylation in disaccharides like lactose derivatives?
Methodology :
- Koenigs-Knorr Reaction : Use peracetylated glycosyl bromides (e.g., 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide) with silver oxide as an acid scavenger. highlights stereochemical retention via neighboring group participation by acetyl groups .
- Orthoester Intermediates : Employ 1,2-orthoacetates to control regioselectivity, as demonstrated in for synthesizing galactosyl-glucopyranose derivatives .
Q. Which analytical techniques are most reliable for quantifying lactose monohydrate purity in complex matrices?
Methodology :
- HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection) : Separates reducing sugars based on hydroxyl group acidity. Calibrate with lactose monohydrate standards .
- MALDI-TOF MS : Validate molecular weight (360.31 g/mol) and detect impurities (e.g., isomers like lactulose) .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations resolve contradictions in reported conformational flexibility of the glycosidic bond?
Methodology :
- Free Energy Landscapes : Use AMBER or GROMACS with the GLYCAM force field to model torsional angles (Φ: C1-O-C4'-C5', Ψ: O-C4'-C5'-O5'). Compare results to experimental data from ’s crystallographic coordinates .
- Hydrogen Bond Analysis : Simulate solvent interactions (e.g., water bridges between O3 of galactose and O2 of glucose) to explain stability variations .
Q. What experimental approaches address discrepancies in solubility data for lactose monohydrate under varying pH and temperature?
Methodology :
Q. How do enzymatic assays differentiate between lactose hydrolysis specificity in β-galactosidases?
Methodology :
- 4-Nitrophenyl Glycoside Probes : Synthesize analogs like 4-nitrophenyl-β-D-galactopyranoside ( ) to measure kinetic parameters (, ) and compare with lactose’s natural substrate .
- ITC (Isothermal Titration Calorimetry) : Quantify binding affinity of enzymes to lactose derivatives modified at the 6-O position (e.g., 6-deoxy or 6-chloro analogs, as in ) .
Q. What strategies resolve spectral overlaps in ¹³C NMR of lactose derivatives during structural elucidation?
Methodology :
- Selective Decoupling : Apply DEPT-135 and HSQC-TOCSY to distinguish overlapping signals (e.g., C4 of galactose vs. C4 of glucose) .
- Isotopic Labeling : Synthesize ¹³C-enriched lactose via enzymatic transglycosylation (e.g., using β-galactosidase with labeled UDP-galactose) .
Data Contradiction Analysis
Q. Why do studies report conflicting thermodynamic stability values for lactose monohydrate?
Resolution Framework :
- Polymorphic Characterization : Use DSC (Differential Scanning Calorimetry) and PXRD to identify anhydrous vs. hydrate forms. notes multiple hydrate states affecting stability .
- Hygroscopicity Assays : Measure water adsorption/desorption isotherms to correlate stability with environmental humidity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
